REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:8]#[N:9])[C:6]#[N:7])C.Cl.[CH:11]([NH:14][NH2:15])([CH3:13])[CH3:12].C(N(C(C)C)CC)(C)C>CCO>[NH2:9][C:8]1[N:14]([CH:11]([CH3:13])[CH3:12])[N:15]=[CH:4][C:5]=1[C:6]#[N:7] |f:1.2|
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Name
|
|
Quantity
|
12.83 g
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Type
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reactant
|
Smiles
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C(C)OC=C(C#N)C#N
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Name
|
isopropylhydrazine hydrochloride
|
Quantity
|
11.06 g
|
Type
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reactant
|
Smiles
|
Cl.C(C)(C)NN
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Name
|
|
Quantity
|
36.6 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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to stir for about 18 h at room temp
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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resulting in
|
Type
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TEMPERATURE
|
Details
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some warming of the reaction mixture
|
Type
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CUSTOM
|
Details
|
Volatiles were then removed in vacuo
|
Type
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DISSOLUTION
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Details
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the resulting viscous yellow oil was dissolved in dichloromethane
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Type
|
WASH
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Details
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The column was eluted with dichloromethane (about 300 mL)
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Type
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ADDITION
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Details
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followed by a 1:1 mixture of EtOAc and hexanes (about 750 mL)
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Type
|
CONCENTRATION
|
Details
|
the EtOAc:hexanes eluant was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide C20 as a pale yellow solid
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=NN1C(C)C)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |